

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Pyridazine-3-carbonitrile

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Compound of Interest

Compound Name: **Pyridazine-3-carbonitrile**

Cat. No.: **B1590183**

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Introduction: The Pyridazine Scaffold as a Cornerstone in Oncology Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous bioactive molecules.^[1] In the realm of oncology, pyridazine derivatives are of particular interest due to their demonstrated efficacy against a range of cancer cell lines and their ability to modulate key signaling pathways implicated in tumor growth and proliferation.^{[1][2]} This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel anticancer agents derived from the readily accessible starting material, **Pyridazine-3-carbonitrile**. We will delve into the strategic considerations behind synthetic routes, provide detailed, validated protocols, and explore the mechanistic basis of the anticancer activity of these compounds.

Strategic Considerations in the Design and Synthesis of Pyridazine-Based Anticancer Agents

The design of potent and selective anticancer agents from a pyridazine core hinges on the strategic introduction of various functional groups at different positions of the ring. Structure-

activity relationship (SAR) studies have revealed that modifications at the 3, 4, and 6 positions of the pyridazine ring can significantly influence the compound's biological activity.[1]

The nitrile group at the 3-position of **Pyridazine-3-carbonitrile** is a versatile chemical handle that can be transformed into a variety of other functional groups, such as amidines, tetrazoles, or can participate in cycloaddition reactions. The 6-position is often targeted for the introduction of aryl or heteroaryl moieties, which can engage in crucial interactions with the active sites of target proteins. Modifications at the 4- and 5-positions can also be exploited to fine-tune the physicochemical properties and biological activity of the resulting molecules.

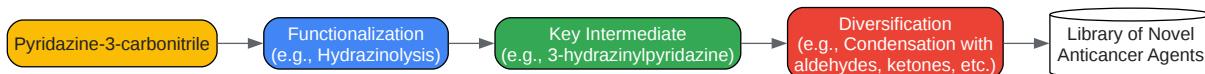
A key strategy in the development of pyridazine-based anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are pivotal in tumor angiogenesis and cell cycle progression, respectively.[3][4][5]

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of representative pyridazine-based anticancer agents. These protocols are designed to be self-validating, with expected yields and key characterization data provided for each step.

General Synthetic Workflow

The overall strategy for the synthesis of diverse pyridazine-based anticancer agents from **Pyridazine-3-carbonitrile** can be visualized as a multi-step process involving initial functionalization followed by diversification.



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Caption: General workflow for the synthesis of anticancer agents from **Pyridazine-3-carbonitrile**.

Protocol 1: Synthesis of a Pyridazino[4,3-e][2][3] [6]triazine Derivative

This protocol details the synthesis of a fused pyridazine derivative, a class of compounds that has shown promising anticancer activity. The synthesis starts with the conversion of a pyridazin-3(2H)-one to a chloropyridazine, followed by reaction with hydrazine to form a key hydrazinylpyridazine intermediate.

Step 1: Synthesis of 3-chloro-6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazine

- Reaction:
 - To a solution of 6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazin-3(2H)-one (1.0 g, 3.42 mmol) in phosphorus oxychloride (10 mL), a few drops of dimethylformamide (DMF) are added.
 - The reaction mixture is heated at reflux for 4 hours.
 - After cooling, the mixture is poured onto crushed ice and neutralized with 4% NaOH solution.
 - The resulting precipitate is filtered, washed with water, and recrystallized from benzene to afford the title compound.
- Rationale: Phosphorus oxychloride is a standard reagent for the conversion of pyridazinones to their corresponding chloro derivatives. The chlorine atom at the 3-position is a good leaving group, facilitating subsequent nucleophilic substitution reactions.
- Expected Yield: 86%
- Characterization:
 - IR (ν , cm^{-1}): 3140, 3153 (2NH)
 - $^1\text{H-NMR}$ (DMSO- d_6 , δ ppm): 4.35 (s, 1H, NH; D_2O exchangeable), 4.40 (s, 1H, NH; D_2O exchangeable), 6.64 (s, 1H, pyridazine-H), 6.71–7.97 (m, 9H, Ar-H)
 - MS (m/z , %): 330 (M^+ , 68), 332 (M^++2 , 41), 334 (M^++4 , 7)^[6]

Step 2: Synthesis of 3-hydrazinyl-6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazine

- Reaction:
 - A mixture of 3-chloro-6-phenyl-4-(2-(p-tolyl)hydrazinyl)pyridazine (1.0 g, 3.02 mmol) and hydrazine hydrate (0.5 mL, 10.0 mmol) in ethanol (20 mL) is heated at reflux for 6 hours.
 - The reaction mixture is cooled, and the precipitated solid is filtered, dried, and recrystallized from ethanol.
- Rationale: Hydrazine hydrate acts as a nucleophile, displacing the chloride at the 3-position to form the key hydrazinyl intermediate. This intermediate is primed for cyclization reactions to form fused heterocyclic systems.
- Expected Yield: 75%
- Characterization:
 - IR (ν , cm^{-1}): 3300-3100 (NH, NH_2)
 - $^1\text{H-NMR}$ (DMSO-d_6 , δ ppm): 4.20 (s, 2H, NH_2 ; D_2O exchangeable), 4.38 (s, 1H, NH; D_2O exchangeable), 4.42 (s, 1H, NH; D_2O exchangeable), 6.65 (s, 1H, pyridazine-H), 6.70-7.95 (m, 9H, Ar-H)[6]

Step 3: Synthesis of 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][2][3] [7]triazine-3(4H)-thione

- Reaction:
 - A mixture of the hydrazinylpyridazine from Step 2 (0.01 mol) and carbon disulfide (0.012 mol) in pyridine (20 mL) is heated at reflux for 8 hours.
 - The reaction mixture is then cooled and poured into ice-water containing a few drops of hydrochloric acid.
 - The resulting solid is filtered, washed with water, and recrystallized from ethanol.

- Rationale: Carbon disulfide reacts with the two adjacent nitrogen atoms of the hydrazinyl and pyridazine moieties to form the thiadiazine ring, leading to the final fused tricyclic product.
- Expected Yield: 60%
- Characterization:
 - IR (ν , cm^{-1}): 3150, 3120 (2NH), 1250 (C=S)
 - $^1\text{H-NMR}$ (DMSO-d₆, δ ppm): 4.42 (s, 1H, NH; D₂O exchangeable), 6.68 (s, 1H, pyridazine-H), 7.15–8.85 (m, 9H, Ar-H), 8.95 (s, 1H, NH; D₂O exchangeable)
 - MS (m/z, %): 446 (M⁺, 44), 448 (M⁺⁺², 27), 450 (M⁺⁺⁴, 4)[\[6\]](#)

Biological Evaluation and Mechanism of Action

The synthesized pyridazine derivatives are typically evaluated for their anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of the compounds.

Data Presentation: Anticancer Activity of Representative Pyridazine Derivatives

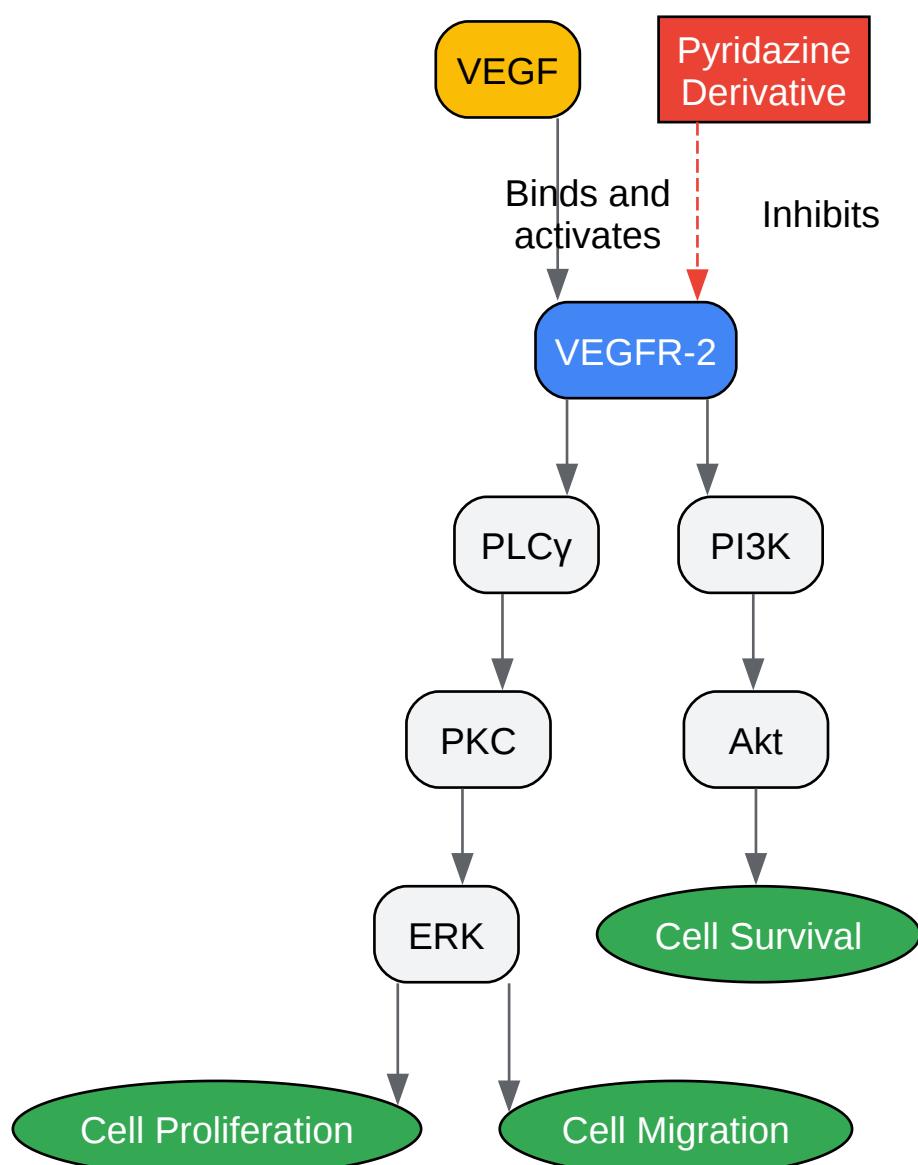
Compound ID	Target	HCT-116 (Colon) IC ₅₀ (μM)	MCF-7 (Breast) IC ₅₀ (μM)	MDA-MB-231 (Breast) IC ₅₀ (μM)	Reference
5b	VEGFR-2	< 10	> 50	> 50	[4]
IXg	EGFR	-	-	-	[7]
IXn	EGFR	-	-	-	[7]
11l	CDK2	-	-	0.99 \pm 0.03	
11m	CDK2	-	-	1.21 \pm 0.04	
Doxorubicin	Topoisomerase II	0.08 \pm 0.002	0.05 \pm 0.001	0.07 \pm 0.002	

Note: '-' indicates data not available in the cited literature.

Mechanism of Action: Targeting Key Signaling Pathways

As mentioned, many pyridazine-based anticancer agents exert their effects by inhibiting crucial signaling pathways involved in cancer progression.

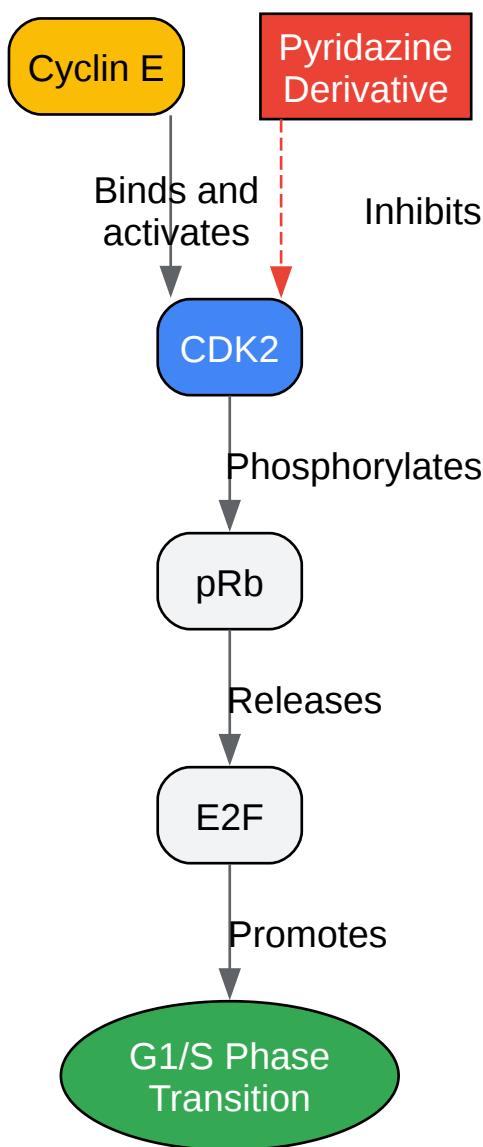
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8] VEGFR-2 is a key receptor in this pathway, and its inhibition can effectively starve tumors.[4][8]



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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[5][9] CDK2, in particular, is crucial for the G1/S phase transition.[5] Its aberrant activity is a hallmark of many cancers, making it an attractive therapeutic target.[10][11]

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Caption: Simplified CDK2 signaling pathway and the inhibitory action of pyridazine derivatives.

Conclusion and Future Perspectives

Pyridazine-3-carbonitrile serves as a highly valuable and versatile starting material for the synthesis of a diverse array of novel anticancer agents. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore this chemical space. The ability of pyridazine derivatives to target key oncogenic signaling pathways, such as those mediated by VEGFR-2 and CDK2, underscores their therapeutic potential. Future research in this area will likely focus on the development of more potent and selective inhibitors, as well as the exploration of novel mechanisms of action and combination therapies to overcome drug resistance.

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